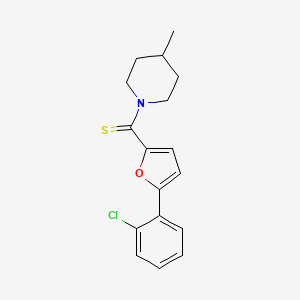![molecular formula C13H14ClN B2792458 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 1445315-40-1](/img/structure/B2792458.png)
6-methyl-[1,1'-biphenyl]-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-[1,1'-biphenyl]-3-amine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methyl group and a phenyl group attached to the aniline structure, with the hydrochloride salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride typically involves the nitration of toluene followed by reduction and subsequent amination. The nitration process introduces a nitro group to the toluene, which is then reduced to an amine group.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with different electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly used under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .
Applications De Recherche Scientifique
6-methyl-[1,1'-biphenyl]-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other materials with specific properties .
Mécanisme D'action
The mechanism of action of 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Aniline: A simpler aromatic amine without the methyl and phenyl groups.
N-Methylaniline: Contains a methyl group attached to the nitrogen atom.
N-Phenylaniline: Contains a phenyl group attached to the nitrogen atom.
Comparison: 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity compared to simpler aromatic amines. This uniqueness makes it valuable in specific synthetic and research applications .
Propriétés
IUPAC Name |
4-methyl-3-phenylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTXUJDREQCDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(methylsulfanyl)phenyl]methyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2792376.png)

![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2792382.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792386.png)


![8-(4-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792390.png)

![1-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2792392.png)

![2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2792397.png)
![Methyl 2-chloro-5-{[cyclobutyl(2-hydroxyethyl)amino]methyl}pyridine-3-carboxylate](/img/structure/B2792398.png)
